molecular formula C7H5F3N2O2 B1378974 2-Amino-4-(trifluoromethyl)nicotinic acid CAS No. 1227489-68-0

2-Amino-4-(trifluoromethyl)nicotinic acid

Cat. No.: B1378974
CAS No.: 1227489-68-0
M. Wt: 206.12 g/mol
InChI Key: HLNBKIZJWCGTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H5F3N2O2. It is characterized by the presence of an amino group at the 2-position and a trifluoromethyl group at the 4-position on the nicotinic acid ring.

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-(trifluoromethyl)nicotinic acid is the HIV-1 Reverse Transcriptase (RT)-associated ribonuclease H (RNase H) . This enzyme plays a crucial role in the replication of the HIV-1 virus, making it a promising drug target .

Mode of Action

This compound interacts with its target by inhibiting the RNase H function of the HIV-1 RT enzyme . This compound acts as an allosteric dual-site inhibitor , blocking both the polymerase function and the RNase H function of the HIV-1 RT enzyme . This dual inhibition is effective even in the presence of mutations carried by circulating variants resistant to non-nucleoside inhibitors .

Biochemical Pathways

The inhibition of the RNase H function by this compound affects the HIV-1 replication pathway . By blocking the RNase H function, this compound prevents the conversion of viral RNA into DNA, a critical step in the replication of the HIV-1 virus .

Result of Action

The result of the action of this compound is the inhibition of HIV-1 replication . By inhibiting the RNase H function of the HIV-1 RT enzyme, this compound prevents the conversion of viral RNA into DNA, effectively halting the replication of the virus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C . This suggests that exposure to light, oxygen, or temperatures outside this range could potentially affect the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

2-Amino-4-(trifluoromethyl)nicotinic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including nicotinamide adenine dinucleotide (NAD)-dependent dehydrogenases. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions. The trifluoromethyl group in the compound enhances its binding affinity and specificity towards these enzymes, thereby modulating their activity in biochemical pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of key signaling molecules such as protein kinases and phosphatases, which are critical for cell growth and differentiation. Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s trifluoromethyl group is particularly important for its binding affinity, as it enhances the compound’s ability to form stable complexes with target enzymes. This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged modulation of enzyme activity and gene expression, which can lead to lasting changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations. These findings highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and utilization. For example, it has been shown to affect the activity of enzymes in the tricarboxylic acid (TCA) cycle, leading to changes in metabolite levels and overall cellular energy balance. These interactions underscore the compound’s potential as a modulator of metabolic pathways in biochemical research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, where it accumulates in specific cellular compartments. This localization is crucial for its biochemical activity, as it allows this compound to interact with target enzymes and proteins effectively. Additionally, the compound’s distribution within tissues can influence its overall efficacy and toxicity in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(trifluoromethyl)nicotinic acid typically involves multiple steps. One common method includes the condensation of 1,1-trifluoro-4-amino-3-butene-2-ketone with 3-methoxy methyl acrylate in the presence of a polar organic solvent under alkaline conditions. This reaction forms an intermediate, which undergoes cyclization and subsequent hydrolysis to yield the final product .

Industrial Production Methods: For industrial production, the process is optimized for scalability and cost-effectiveness. The use of readily available raw materials, such as ethyl trifluoroacetoacetate and cyanoacetamide, is preferred. These materials undergo cyclization, chlorination, and hydrolysis to produce this compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-Amino-4-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It serves as a precursor for the synthesis of pesticides and other agrochemicals .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-(trifluoromethyl)nicotinic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the nicotinic acid ring. This combination imparts distinct chemical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-2-12-5(11)4(3)6(13)14/h1-2H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNBKIZJWCGTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227489-68-0
Record name 2-amino-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.